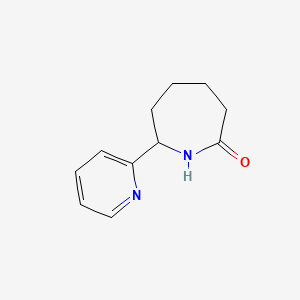

7-(Pyridin-2-yl)azepan-2-one

CAS No.:

Cat. No.: VC15992176

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N2O |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 7-pyridin-2-ylazepan-2-one |

| Standard InChI | InChI=1S/C11H14N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h3-5,8,10H,1-2,6-7H2,(H,13,14) |

| Standard InChI Key | AAIGONYJHNWPLY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=O)NC(C1)C2=CC=CC=N2 |

Introduction

Chemical Identity and Structural Features

7-(Pyridin-2-yl)azepan-2-one belongs to the azepanone family, distinguished by a lactam ring (azepan-2-one) fused to a pyridine heterocycle at the seventh position. The pyridine moiety introduces aromaticity and electronic asymmetry, influencing both the compound’s reactivity and interaction with biological targets. Key structural attributes include:

-

Molecular formula:

-

Ring system: A seven-membered azepane lactam (δ-lactam) fused to a six-membered pyridine ring.

-

Functional groups: Lactam (amide) and pyridine, enabling hydrogen bonding, π-stacking, and coordination chemistry.

The pyridine nitrogen’s position ortho to the lactam ring creates steric and electronic effects that modulate reactivity, particularly in substitution and cycloaddition reactions .

Synthetic Methodologies

Photochemical Dearomative Ring-Expansion

Recent advances in photochemical synthesis offer a promising route to azepanone derivatives. A methodology developed by Sanchez et al. (2024) demonstrates the conversion of nitroarenes into caprolactams via visible light-mediated ring-expansion . While their work focuses on 5-(Pyridin-3-yl)azepan-2-one, the protocol is adaptable to 7-(Pyridin-2-yl)azepan-2-one by modifying the nitroarene starting material.

Key steps:

-

Photoexcitation: Nitroarenes irradiated with blue light () generate singlet nitrene intermediates.

-

Ring-expansion: Intramolecular cyclization forms a seven-membered 3H-azepine intermediate.

-

Hydrogenation and hydrolysis: Selective hydrogenation of the diene moiety yields amidines, which hydrolyze to caprolactams.

Optimized conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitroarene activation | , , i-PrOH | 85–90 |

| Hydrogenation | , (1 atm), EtOH | 70–75 |

| Hydrolysis | , HCl | >90 |

This method’s modularity allows para- or meta-substituted nitroarenes to direct substituents to specific positions on the azepanone ring .

Chemical Reactivity and Functionalization

Lactam Ring Reactivity

The δ-lactam ring exhibits typical amide reactivity, including:

-

Hydrolysis: Acidic or basic conditions cleave the lactam to form amino acids (e.g., 7-aminopyridine derivatives).

-

Reduction: reduces the lactam to a cyclic amine, enhancing basicity.

-

Ring-opening alkylation: Nucleophiles (e.g., Grignard reagents) attack the carbonyl carbon, yielding substituted azepanes.

Pyridine-Mediated Reactions

The pyridine moiety participates in:

-

Electrophilic substitution: Directed ortho-metallation enables functionalization at the C3 position.

-

Coordination chemistry: Pyridine nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions.

Table 1: Representative reactions of 7-(Pyridin-2-yl)azepan-2-one analogs

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Lactam reduction | , anhydrous THF | 7-(Pyridin-2-yl)azepane |

| N-Alkylation | , , DMF | N-Methylazepan-2-one derivative |

| Suzuki coupling | , aryl boronic acid | Biaryl-functionalized azepanone |

Industrial and Synthetic Applications

Pharmaceutical Intermediates

The compound’s dual functionality makes it a versatile intermediate:

-

Peptidomimetics: The lactam ring mimics peptide bonds, enabling protease-resistant drug candidates.

-

Metal-organic frameworks (MOFs): Pyridine coordination sites facilitate porous material synthesis for gas storage.

Polymer Chemistry

Caprolactams are precursors to nylon-like polymers. Functionalization with pyridine could enhance thermal stability or introduce self-healing properties via reversible coordination bonds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume